molecular formula C8H8N2O B1424187 6-Methoxy-5-methylnicotinonitrile CAS No. 1033439-60-9

6-Methoxy-5-methylnicotinonitrile

Cat. No. B1424187
M. Wt: 148.16 g/mol
InChI Key: IIOOEESKNIJLGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Methoxy-5-methylnicotinonitrile consists of a pyridine ring attached to a methoxy group and a methyl group. The exact details of its structure would require more specific information or experimental data.


Physical And Chemical Properties Analysis

6-Methoxy-5-methylnicotinonitrile is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would require more specific information or experimental data.

Scientific Research Applications

Synthesis and Biological Applications

  • Pyranopyrazoles Synthesis : Utilized in the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This process is significant in green chemistry due to its simple and efficient method for preparing complex compounds (Zolfigol et al., 2013).

  • Antiprotozoal Activity : Involved in the synthesis of compounds with antiprotozoal activity. This includes the creation of various derivatives that have been evaluated for their efficacy against Trypanosoma and Plasmodium species (Ismail et al., 2003).

  • Study of Pyridones : It's related to the synthesis and study of pyridones, which has implications in enzymatic oxidation and the exploration of different pyridone derivatives (Robinson & Cepurneek, 1965).

  • Anticancer Research : Used in spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies of compounds that may act as potential anticancer agents. This involves examining the interactions and efficacy of these compounds in the context of cancer treatment (Eşme, 2021).

  • Pharmacological Indoles Synthesis : Important in the synthesis of pharmacologically active indoles, which have various medical applications including anti-inflammatory, ulcerogenic, and antispasmodic activities (Hishmat et al., 1999).

Chemical Synthesis and Characterization

  • Synthesis of Triazenopyrazole Derivatives : Involved in the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1. This signifies its role in the development of new treatments for HIV (Larsen et al., 1999).

  • Synthesis of Deuterium-Labelled Derivatives : Used in the synthesis of deuterium-labelled derivatives for research in pharmacology and drug development. This helps in understanding the metabolic pathways and pharmacokinetics of drugs (Ismail & Boykin, 2004).

Other Applications

  • Nitrite Measurement : Assists in the measurement of nitrite using nitrite reductase, indicating its utility in biochemical assays and environmental testing (Sasaki et al., 1998).

  • Synthesis of Olivacine Derivatives : Participates in the synthesis of olivacine derivatives with antitumor properties. These derivatives have shown high cytotoxicity in cultured cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).

Safety And Hazards

6-Methoxy-5-methylnicotinonitrile is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as non-combustible .

properties

IUPAC Name

6-methoxy-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOOEESKNIJLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697095
Record name 6-Methoxy-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-5-methylnicotinonitrile

CAS RN

1033439-60-9
Record name 6-Methoxy-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methoxy-3-methyl-pyridine (1.0 g, 5.0 mmol) in DMF (10 ml) was added CuCN (0.534 g, 6.0 mmol) and the resulting mixture is heated at reflux for 28 h. After cooling to room temperature the mixture is diluted with EtOAc and washed with 10% ammonia solution followed by water and brine solution. The organic layer was separated, dried over MgSO4 and evaporated under reduced pressure. The residue was purified by flash chromatography (5% EtOAc/Hexane) to give 5-cyano-2-methoxy-3-methyl-pyridine (36) (0.68 g, 93%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.534 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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